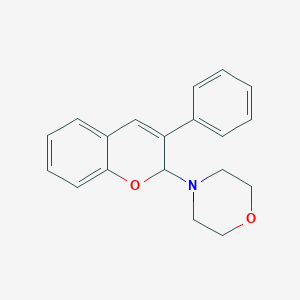

4-(3-Phenyl-2H-chromen-2-yl)morpholine

Description

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

4-(3-phenyl-2H-chromen-2-yl)morpholine |

InChI |

InChI=1S/C19H19NO2/c1-2-6-15(7-3-1)17-14-16-8-4-5-9-18(16)22-19(17)20-10-12-21-13-11-20/h1-9,14,19H,10-13H2 |

InChI Key |

HIDJPVBIHSZJCH-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4 |

Canonical SMILES |

C1COCCN1C2C(=CC3=CC=CC=C3O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure analysis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Executive Summary

The compound 4-(3-Phenyl-2H-chromen-2-yl)morpholine represents a distinct class of heterocyclic hybrids, merging a 3-phenyl-2H-chromene (isoflavene) core with a morpholine moiety at the reactive C2 position. This structure acts as a "privileged scaffold" in medicinal chemistry, often associated with anticancer (PI3K inhibition) and antimicrobial profiles.[1][2]

However, this molecule presents specific challenges in synthesis and isolation due to the hemiaminal ether (aminal) character of the C2-N bond. This guide provides a rigorous technical analysis of its synthesis, structural validation, and handling protocols, emphasizing the avoidance of acid-catalyzed hydrolysis during purification.[1]

Part 1: Structural Architecture & Pharmacophore Analysis[1]

The molecule is not merely a fusion of two rings but a functional masked aldehyde. The C2 position is

Structural Breakdown[1]

-

Core Scaffold: 3-Phenyl-2H-chromene (Isoflavene derivative).

-

Substituent: Morpholine ring attached at C2.

-

Electronic Environment: The oxygen atom of the pyran ring and the nitrogen of the morpholine create a push-pull electronic system at C2, making the C2-H bond significantly deshielded in NMR and the C2-N bond susceptible to cleavage.

Graphviz Pathway: Retrosynthetic Logic

The following diagram illustrates the convergent synthesis strategy, highlighting the critical enamine intermediate.

Part 2: Synthetic Pathways & Mechanistic Causality[1]

While various routes exist, the Enamine-Salicylaldehyde Condensation is the most atom-economical and reliable method for generating 2-amino-2H-chromenes.

Protocol: Enamine-Mediated Cyclization

Reaction Type: Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) or Stepwise Aldol-Cyclization.

Reagents

-

Salicylaldehyde (1.0 eq): The electrophilic component.

-

Phenylacetaldehyde (1.0 eq): Precursor for the enamine.

-

Morpholine (1.1 eq): Amine source.[3]

-

Solvent: Toluene or Ethanol (Anhydrous).

-

Catalyst: None required (thermal) or mild Lewis acid (Yb(OTf)3) if reactivity is low.

Step-by-Step Methodology

-

Enamine Formation (In Situ):

-

Mix Phenylacetaldehyde and Morpholine in Toluene with a Dean-Stark trap.

-

Reflux for 2-4 hours to remove water.

-

Checkpoint: Confirm consumption of aldehyde via TLC. Isolate the enamine 4-(2-phenylvinyl)morpholine.

-

-

Condensation:

-

Workup (CRITICAL):

-

Cool to room temperature.[6]

-

Do NOT use acidic washes. The product hydrolyzes rapidly in dilute HCl.

-

Wash with saturated NaHCO₃ (aq) and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Part 3: Analytical Characterization (The Validation)

The confirmation of the 2H-chromene structure relies heavily on NMR spectroscopy, specifically the signals for the C2 and C4 protons.

Diagnostic NMR Signals (Predicted)

The following table summarizes the expected shifts based on structural analogs (2-morpholino-2H-chromenes).

| Position | Nucleus | Shift (δ ppm) | Multiplicity | Diagnostic Note |

| C2-H | ¹H | 5.60 – 5.90 | Singlet (s) | Primary Confirmation. The hemiaminal proton is distinctively deshielded. |

| C4-H | ¹H | 6.60 – 6.90 | Singlet (s) | Olefinic proton. Appears as a singlet due to Ph substitution at C3. |

| Morpholine | ¹H | 2.60 – 3.70 | Multiplets (m) | Characteristic morpholine envelope (4H N-CH₂, 4H O-CH₂). |

| C2 | ¹³C | 85.0 – 92.0 | Singlet | Hemiaminal Carbon. Significantly downfield compared to standard ethers. |

| C3 | ¹³C | 120.0 – 125.0 | Singlet | Quaternary olefinic carbon bearing the phenyl group. |

Mass Spectrometry (MS)[7]

-

Ionization: ESI+ or APCI.

-

Molecular Ion:

observed. -

Fragmentation: A characteristic fragment peak at [M - 86] is often observed, corresponding to the loss of the morpholine radical or neutral morpholine, generating the stable flavylium cation species.[1]

Part 4: Stability & Reactivity Profile (E-E-A-T)

This section addresses the most common failure point in researching this molecule: Purification-induced degradation.

The Silica Gel Warning

The C2-morpholine bond is an acetal-like linkage. Standard silica gel is slightly acidic (pH 5-6).

-

Risk: Exposure to silica gel causes hydrolysis, reverting the compound to salicylaldehyde and phenylacetaldehyde.[1]

-

Solution:

-

Deactivation: Pre-treat silica gel with 2% Triethylamine (Et₃N) in hexane before loading the column.

-

Alternative Phase: Use Neutral Alumina (Brockmann Grade III).

-

Preferred Method: Recrystallization from Ethanol/Hexane is the gold standard for high purity without degradation.

-

Analytical Workflow Diagram

The following workflow ensures data integrity while preserving the labile molecule.

Part 5: References

-

Syntheses of 2-amino-2H-chromenes:

-

Title: "Salicylaldehydes and enamines: A comprehensive review of synthesis routes."

-

Context: Establishes the reaction mechanism between salicylaldehyde and morpholine enamines.

-

Source:Beilstein Journal of Organic Chemistry

-

-

Morpholine Catalysis & Derivatives:

-

Biological Activity of Chromenes:

-

Title: "Pharmacological activities of chromene derivatives: An overview."

-

Context: Validates the scaffold as a privileged structure for drug discovery.

-

Source:ResearchGate ReviewLink

-

-

Spectroscopic Data Reference:

-

Title: "2-phenyl-2H-chromene | C15H12O | CID 11805918."

-

Context: Baseline NMR data for the core isoflavene structure.

-

Source:PubChemLink

-

Sources

- 1. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. primescholars.com [primescholars.com]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

Unveiling the Pharmacophoric Potential of 4-(3-Phenyl-2H-chromen-2-yl)morpholine: A Technical Guide to Elucidating its Biological Activity

Abstract

The chromene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the specific molecule, 4-(3-Phenyl-2H-chromen-2-yl)morpholine, a compound that marries the privileged chromene nucleus with a morpholine moiety—a common pharmacophore known to enhance drug-like properties.[4] While direct biological data on this specific molecule is nascent, this document serves as an in-depth roadmap for researchers and drug development professionals to systematically explore its therapeutic potential. We will dissect the rationale behind proposed biological investigations, provide detailed experimental protocols, and outline a computational framework for pharmacophore modeling, thereby establishing a comprehensive strategy to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Chromene Scaffold and the Morpholine Advantage

The 2H-chromene ring system is a versatile heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][5] The inherent reactivity and structural features of the chromene nucleus make it an attractive starting point for the design of novel therapeutic agents.

The incorporation of a morpholine ring is a well-established strategy in drug design to improve pharmacokinetic profiles.[4] Morpholine can enhance aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point for binding to biological targets through hydrogen bonding.[4] The combination of the 3-phenyl-2H-chromene core with a morpholine substituent at the 2-position in 4-(3-Phenyl-2H-chromen-2-yl)morpholine presents a molecule with significant potential for diverse biological activities. This guide will provide a structured approach to investigate these possibilities.

Postulated Biological Activities and Investigational Strategy

Based on the extensive literature on related chromene and morpholine derivatives, we can hypothesize several key biological activities for 4-(3-Phenyl-2H-chromen-2-yl)morpholine. This section outlines these potential activities and the strategic experimental approaches to validate them.

Anticancer Activity

Chromene derivatives have demonstrated significant potential as anticancer agents, with some exhibiting cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer.[2][6] The proposed mechanism often involves the inhibition of key enzymes or the induction of apoptosis.

Caption: Workflow for evaluating anticancer potential.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 4-(3-Phenyl-2H-chromen-2-yl)morpholine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

The chromene scaffold is also associated with anti-inflammatory properties.[7][8][9] The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory signaling pathways.

Caption: Workflow for evaluating anti-inflammatory potential.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of 4-(3-Phenyl-2H-chromen-2-yl)morpholine for 1 hour.

-

LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of NO produced. Calculate the percentage inhibition of NO production by the compound.

Enzyme Inhibition

The chromene nucleus is a known inhibitor of various enzymes, including carbonic anhydrases, cholinesterases, and kinases.[10][11][12] The specific substitution pattern on the chromene ring plays a crucial role in determining the target enzyme and the potency of inhibition.

| Enzyme Target | Rationale | Suggested Assay |

| Carbonic Anhydrase (CA) | Chromene derivatives have shown selective inhibition of tumor-associated CA isoforms IX and XII.[12] | A colorimetric assay measuring the esterase activity of CA using p-nitrophenyl acetate as a substrate. |

| Acetylcholinesterase (AChE) | Chromenone derivatives have been investigated as inhibitors of AChE for potential Alzheimer's disease treatment.[10] | Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine. |

| Phosphoinositide 3-kinase (PI3K) | Morpholino-substituted quinazolines and related heterocycles have shown potent inhibition of PI3K.[13] | A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool to identify the essential three-dimensional arrangement of chemical features required for biological activity.[14][15][16] This approach can guide the optimization of the lead compound, 4-(3-Phenyl-2H-chromen-2-yl)morpholine, and help in the design of new, more potent analogs.

Pharmacophore Hypothesis Generation Workflow:

Caption: Workflow for pharmacophore model development.

Synthesis and Characterization

The synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine can be achieved through established synthetic routes. A plausible approach involves the reaction of a suitable chalcone precursor with morpholine.

Proposed Synthetic Route:

A potential synthesis could involve the reaction of 3-phenyl-2H-chromen-2-one with a reducing agent to form the corresponding lactol, which can then be reacted with morpholine under acidic conditions. Alternatively, a multi-component reaction involving salicylaldehyde, phenylacetylene, and morpholine could be explored.

The synthesized compound must be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of 4-(3-Phenyl-2H-chromen-2-yl)morpholine. By leveraging the known pharmacological profile of the chromene scaffold and the advantageous properties of the morpholine moiety, this molecule represents a promising starting point for the development of new therapeutic agents. The proposed experimental workflows, detailed protocols, and computational modeling strategies offer a clear path forward for researchers to unlock its full potential. Future work should focus on synthesizing a library of analogs with modifications on the phenyl and chromene rings to establish a robust structure-activity relationship (SAR) and optimize the lead compound for enhanced potency and selectivity.

References

-

Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 132-139. [Link]

-

Al-Ostath, A. I. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. (Doctoral dissertation, University of Prince Edward Island). [Link]

- Salem, M. A., et al. (2016). A Convenient One-Step Synthesis and 3D QSAR Pharmacophore modeling of 2-Iminochromene and Chromenopyridine Derivatives for Antimicrobial Activities. Der Pharma Chemica, 8(19), 35-48.

- Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.

-

Saeedi, M., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega, 4(25), 21063–21073. [Link]

- Abdel-Aziz, H. A., et al. (2022). Chromene compounds with promising biological activities. RSC Advances, 12(45), 29283-29295.

-

Mphahlele, M. J., & Malindisa, S. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4099. [Link]

-

Bisht, S., & Thareja, S. (2026). Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Das, S., et al. (2022). Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. Viruses, 14(7), 1493. [Link]

-

Khan, I., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28419–28432. [Link]

-

Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. [Link]

-

Bisht, S., & Thareja, S. (2026). Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs. Anti-Cancer Agents in Medicinal Chemistry. [Link]

- Singh, P., & Singh, A. (2025). In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents.

-

Silva, V. L. M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 715. [Link]

-

Chevula, K., et al. (2025). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids, screening for anticancer and antimicrobial effects. Arkivoc, 2025(5), 12365. [Link]

- Chevula, K., et al. (2025). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole -1,2,3-triazole hybrids, screening for anticancer and antimicrobial effects.

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(32), 19575-19588. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Ardiansah, B., et al. (2018). (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one. Molbank, 2018(4), M1023. [Link]

- Bakulina, O. V., & Glushkov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817.

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

- Yuan, G., et al. (2016). Mechanism for the synthesis of 3-acetyl-4-phenyl-2H-chromen-2-one.

- Putri, T. N., Bachtiar, A., & Hayun, H. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science, 8(5), 19-25.

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3'-Morpholino-2'-methylpropoxy)-3-phenyl-coumarin. PrepChem.com. [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]

- Wang, H. K., et al. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iris.unica.it [iris.unica.it]

- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Molecular Simulation, Pharmacophore Mapping, and 3D QSAR Modeling on Chromene-Based SERDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

An Investigative Framework for the Therapeutic Potential of 4-(3-Phenyl-2H-chromen-2-yl)morpholine: A Novel Chromene-Morpholine Hybrid

Abstract

The convergence of privileged structural scaffolds in medicinal chemistry presents a rational pathway for the discovery of novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. This guide introduces a comprehensive investigative framework for a novel chemical entity, 4-(3-Phenyl-2H-chromen-2-yl)morpholine . This molecule represents a strategic hybridization of the benzopyran (chromene) core, a scaffold renowned for its diverse and potent pharmacological activities, and the morpholine moiety, a group frequently incorporated to improve drug-like properties, including aqueous solubility and central nervous system permeability.[1][2] This document outlines the scientific rationale for the molecule's design, proposes a viable synthetic pathway, postulates key mechanisms of action based on the extensive pharmacology of its parent structures, and details a rigorous, multi-stage preclinical evaluation pipeline. By providing detailed experimental protocols and a clear decision-making workflow, this guide serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to explore the therapeutic potential of this promising compound class.

Introduction: The Rationale for a Chromene-Morpholine Hybrid

The design of 4-(3-Phenyl-2H-chromen-2-yl)morpholine is predicated on the principle of molecular hybridization, which seeks to combine distinct pharmacophores to create a new molecule with a potentially synergistic or improved therapeutic profile.

The Benzopyran (Chromene) Scaffold: A Privileged Structure in Drug Discovery

The chromene ring system, a heterocyclic motif composed of a benzene ring fused to a pyran ring, is a cornerstone of medicinal chemistry.[3] Naturally occurring and synthetic chromene derivatives exhibit an exceptionally broad spectrum of biological activities.[4] These include potent anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties.[5][6] The planar, aromatic nature of the chromene core allows it to effectively interact with a multitude of biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a "privileged scaffold" for drug design. Preclinical studies have demonstrated that iterative chemical modifications of the benzopyran pharmacophore can lead to a progressive increase in anticancer activity, highlighting its pleiotropic nature and tunability.[7]

The Morpholine Moiety: A Key Modulator of Pharmacokinetic and Pharmacodynamic Properties

The morpholine ring is a versatile heterocyclic compound that has become invaluable in modern drug design.[8] Its inclusion in a molecule can profoundly influence its physicochemical properties. The presence of a weak basic nitrogen atom and an oxygen atom imparts a unique pKa value and conformational flexibility, which can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB).[1][2] In CNS-active compounds, the morpholine ring is utilized not only to modulate pharmacokinetic profiles but also to enhance potency by serving as a scaffold that correctly orients other functional groups for optimal target engagement.[1][9]

Hypothesis: Synergistic Potential of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

We hypothesize that covalently linking the 3-phenyl-2H-chromene scaffold with a morpholine ring at the 2-position will yield a novel compound with significant therapeutic potential. This hybrid structure is anticipated to:

-

Retain or enhance the intrinsic biological activity of the chromene core (e.g., anti-inflammatory or cytotoxic effects).

-

Exhibit an improved pharmacokinetic profile, including better solubility and metabolic stability, conferred by the morpholine moiety.

-

Potentially access novel biological targets, particularly within the central nervous system, due to predicted BBB permeability.

This guide provides the strategic framework to synthesize this molecule and systematically test this hypothesis.

Proposed Synthetic Pathway and Characterization

The synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine can be approached through established organic chemistry reactions. The causality behind the chosen pathway is to build the core chromene structure first and then introduce the morpholine moiety in a controlled manner.

Synthetic Strategy Overview

A plausible and efficient route involves a multi-step synthesis commencing with readily available starting materials. The core 3-phenyl-2H-chromene structure can be synthesized via a condensation reaction, followed by halogenation and subsequent nucleophilic substitution to introduce the morpholine ring.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 3-Phenyl-2H-chromen-2-one (Intermediate C) This protocol is adapted from established methods for coumarin synthesis.[10]

-

To a solution of salicylaldehyde (1.0 eq) and phenylacetonitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the crude 3-phenylcoumarin intermediate.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield pure 3-phenyl-2H-chromen-2-one.

Step 2: Synthesis of 2-Chloro-3-phenyl-2H-chromene (Intermediate D)

-

Suspend 3-phenyl-2H-chromen-2-one (1.0 eq) in a suitable aprotic solvent like toluene.

-

Cool the suspension to 0°C in an ice bath.

-

Add a reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) (1.2 eq), dropwise to reduce the carbonyl and form the corresponding lactol.

-

After the reduction is complete, carefully add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the reaction mixture to convert the lactol to the 2-chloro derivative.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Step 3: Synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine (Target Compound E)

-

Dissolve the 2-chloro-3-phenyl-2H-chromene (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add morpholine (2.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the solvent in vacuo.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the final compound using silica gel column chromatography.

Structural Characterization and Purity

The identity and purity of the final compound must be rigorously confirmed using a panel of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, with a target of >95% for biological screening.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the known activities of chromene and morpholine derivatives, we can postulate several high-priority therapeutic areas and molecular pathways for investigation.

Anti-Inflammatory and Analgesic Potential

Many chromene derivatives exhibit potent anti-inflammatory effects.[5] The 3-phenyl substitution, in particular, is a common feature in compounds that modulate inflammatory pathways.[11]

-

Hypothesized Target Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a master regulator of inflammatory gene expression. The compound may interfere with the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.

Anticancer Potential

Chromene derivatives have been extensively investigated as anticancer agents, acting through various mechanisms including apoptosis induction, cell cycle arrest, and kinase inhibition.[4][12]

-

Hypothesized Target Pathway: Modulation of the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in many cancers and controls cell growth, proliferation, and survival. The morpholine ring, in particular, is a known pharmacophore in several PI3K and mTOR inhibitors.[8] The compound could be screened for its ability to inhibit key kinases within this cascade.

Central Nervous System (CNS) Applications

The incorporation of the morpholine moiety suggests a higher probability of crossing the blood-brain barrier.[1] This opens the possibility for applications in neurodegenerative diseases or psychiatric disorders.

-

Hypothesized Target: Monoamine Oxidase (MAO) or Cholinesterase enzymes. Morpholine-based compounds have been explored as inhibitors of MAO-A/B and acetylcholinesterase (AChE), which are key targets in depression and Alzheimer's disease, respectively.[13]

A Roadmap for Preclinical Evaluation

A structured, tiered approach to preclinical evaluation is essential to efficiently assess the compound's therapeutic potential and de-risk further development.

In Vitro Screening Cascade

The initial phase focuses on broad screening to identify primary biological activity and potential liabilities.

-

Cytotoxicity Assessment: Use the MTT assay to determine the IC₅₀ value against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) and a non-cancerous cell line (e.g., HEK293) to establish a preliminary therapeutic index.[4]

-

Target-Based Assays: Screen against a panel of kinases, particularly those in the PI3K/Akt pathway. Utilize a cell-based reporter assay (e.g., NF-κB luciferase) to confirm the hypothesized mechanism of action.

-

Cellular Assays: For anti-inflammatory potential, use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) and measure the inhibition of TNF-α and IL-6 production via ELISA.

Pharmacokinetic (ADME) Profiling

Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical.

Table 1: Key In Vitro ADME Parameters for Evaluation

| Parameter | Method | Acceptance Criteria | Rationale |

|---|---|---|---|

| Aqueous Solubility | Thermodynamic or Kinetic Assay | > 50 µM | Ensures sufficient concentration for biological assays and potential for oral absorption. |

| Permeability | PAMPA or Caco-2 Assay | Papp > 1 x 10⁻⁶ cm/s | Predicts passive diffusion and potential for oral absorption and BBB penetration. |

| Metabolic Stability | Liver Microsome Stability Assay | t₁/₂ > 30 min | Indicates resistance to first-pass metabolism, suggesting potential for good oral bioavailability. |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | < 99% | High binding can limit the free fraction of the drug available for therapeutic action. |

In Vivo Efficacy Models

Promising candidates from in vitro and ADME screening should advance to disease-relevant animal models.

-

Inflammation Model: The carrageenan-induced paw edema model in rats or mice is a standard acute inflammation model to assess the anti-edematogenic effects of a compound.

-

Oncology Model: Based on the most sensitive cell line from the cytotoxicity screen, a subcutaneous xenograft model in immunodeficient mice should be established to evaluate the compound's ability to inhibit tumor growth in vivo.

Detailed Methodologies

Trustworthiness in research is built on reproducible, well-described protocols.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

-

Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline with 1% Tween 80), Positive control (Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 30, 100 mg/kg).

-

Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. Statistical significance is determined using ANOVA followed by a post-hoc test.

Future Directions and Conclusion

The conceptual framework presented here establishes 4-(3-Phenyl-2H-chromen-2-yl)morpholine as a molecule of significant therapeutic interest, warranting its synthesis and rigorous preclinical evaluation. The strategic combination of the pharmacologically versatile chromene core with the pharmacokinetic-enhancing morpholine moiety provides a strong rationale for its potential as a novel drug candidate.

Should the initial screening cascade yield a potent and selective lead compound with a favorable ADME profile, the subsequent steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Employ advanced techniques (e.g., chemical proteomics, transcriptomics) to definitively identify the molecular target(s) and pathways modulated by the lead compound.

-

IND-Enabling Studies: Conduct formal toxicology, safety pharmacology, and GMP manufacturing studies in preparation for an Investigational New Drug (IND) application.

References

- Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

- The Role of Chromenes in Drug Discovery and Development. Google Books.

- The Implication of Chromene Derivatives in Bioactive Admixtures. Bentham Science.

- Synthesis, Characterization and Biological Studies of Chromene Deriv

- An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research.

- An updated review on morpholine derivatives with their pharmacological actions. Innoscience Research.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.

- Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. The Distant Reader.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Occurrence of Morpholine in Central Nervous System Drug Discovery. University of Florence.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Mechanism for the synthesis of 3-acetyl-4-phenyl-2H-chromen-2-one.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- 4-(Phenylselanyl)-2H-chromen-2-one-Loaded Nanocapsule Suspension—A Promising Breakthrough in Pain Management. PMC.

- Benzopyran – Knowledge and References. Taylor & Francis.

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.google.cn [books.google.cn]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-(Phenylselanyl)-2H-chromen-2-one-Loaded Nanocapsule Suspension—A Promising Breakthrough in Pain Management: Comprehensive Molecular Docking, Formulation Design, and Toxicological and Pharmacological Assessments in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. islandscholar.ca [islandscholar.ca]

- 13. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Dynamics & Reactivity of the 2-Morpholino-2H-Chromene Interface

This guide provides an in-depth technical analysis of the 2-morpholino-2H-chromene system, specifically focusing on the electronic nature and reactivity of the C2–N (morpholino) bond. This hemiaminal linkage is a critical junction that dictates the compound's photochromic behavior, hydrolytic stability, and synthetic accessibility.

Technical Whitepaper | Application Science Division

Executive Summary

The 2-morpholino-2H-chromene motif represents a specialized subclass of benzopyrans where a morpholine ring is fused to the pyran C2 position via a nitrogen atom. This creates a cyclic hemiaminal ether (

Electronic Architecture of the C2–N Bond

The reactivity of the 2-morpholino-chromene system is governed by the "push-pull" electronics established between the morpholine nitrogen (donor) and the chromene

Orbital Interactions & The Anomeric Effect

The C2 position is the electronic fulcrum of the molecule. The morpholine nitrogen possesses a lone pair (

-

Interaction:

-

Consequence: This hyperconjugation lengthens and weakens the C2–O1 bond. In the ground state, this makes the pyran ring susceptible to thermal or photochemical opening.

-

Merocyanine Stabilization: Upon UV excitation, the C2–O1 bond cleaves. The morpholine nitrogen immediately stabilizes the resulting carbocation at C2 via resonance, forming an iminium-like species in the open merocyanine form. This stabilization is crucial for the lifetime of the colored state in photochromic applications.

Substituent Effects (The 3-EWG Rule)

"Naked" 2-amino-2H-chromenes are often hydrolytically unstable. Stability is achieved by introducing an Electron-Withdrawing Group (EWG) at the C3 position (e.g., -CN, -COOR).

-

Mechanism: The C3-EWG conjugates with the C3=C4 double bond, reducing the electron density at C2. This counteracts the strong donation from the morpholine, preventing spontaneous hydrolysis while maintaining photo-responsiveness.

Synthetic Methodology: The Multicomponent Assembly

The most robust route to the 2-morpholino-2H-chromene bond is the one-pot multicomponent condensation of a salicylaldehyde, morpholine, and an active methylene compound (or alkyne).

Protocol: Synthesis of 2-Morpholino-2H-chromene-3-carbonitrile

This protocol utilizes a basic catalyst to drive the Knoevenagel condensation followed by a Michael-type cyclization.

Reagents:

-

Salicylaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Morpholine (10 mmol)

-

Ethanol (20 mL)

-

Catalyst: Piperidine (0.5 mmol) or

(Lewis Acid)

Step-by-Step Workflow:

-

Imine/Knoevenagel Formation: Dissolve salicylaldehyde and malononitrile in ethanol. Add piperidine. Stir at RT for 15 min. The solution will turn yellow/orange as the benzylidene intermediate forms.

-

Nucleophilic Attack: Add morpholine dropwise. The secondary amine attacks the electron-deficient benzylidene carbon.

-

Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. The phenolic -OH attacks the nitrile/alkene intermediate to close the pyran ring.

-

Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

Validation Criteria:

-

IR: Disappearance of -OH stretch (~3400 cm⁻¹) and appearance of C

N stretch (~2200 cm⁻¹). -

¹H NMR: The C2-H proton appears as a distinct singlet or doublet around

5.5–6.0 ppm, characteristic of the hemiaminal center.

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and the critical cyclization step.

Figure 1: Multicomponent assembly of the 2-morpholino-chromene scaffold via Knoevenagel-Michael-Cyclization cascade.

Reactivity Profile & Kinetic Analysis

Photochromic Ring Opening

Upon UV irradiation (365 nm), the molecule undergoes 6

-

Closed Form (Colorless): The

C2 prevents conjugation between the benzene and the alkene. -

Open Form (Colored): The C–O bond breaks. The morpholine nitrogen donates electrons to form a

iminium species, extending conjugation across the entire biphenyl-like system. -

Thermal Fading (T1/2): The return to the closed form is thermally driven. The bulky morpholine ring creates steric strain in the open form, often accelerating the fading rate (fast switching) compared to smaller amines.

Hydrolytic Instability (The Acid Test)

The 2-morpholino bond is acid-labile. In the presence of aqueous HCl, the hemiaminal protonates and hydrolyzes.

-

Reaction: 2-Morpholino-chromene +

-

Implication: Drug formulations must be kept at neutral/basic pH to prevent degradation.

Experimental Protocol: Spectrokinetic Fading Measurement

To quantify the electronic influence of the morpholine bond on photochromism:

-

Preparation: Prepare a

M solution of the chromene in toluene. -

Excitation: Irradiate with a UV-LED (365 nm, 100 mW/cm²) for 60 seconds until absorbance at

(usually 450–600 nm) plateaus (Photostationary State - PSS). -

Data Acquisition: Turn off UV source. Monitor absorbance decay at

every 0.5 seconds using a UV-Vis spectrophotometer. -

Analysis: Fit the decay curve to a first-order exponential equation:

Calculate half-life:

Data Summary: Substituent Influence on Kinetics

The following table summarizes how the C2-morpholino bond compares to other amines in similar chromene systems (General Trends).

| C2-Substituent | Electronic Effect (+M) | Steric Bulk | Fading Rate ( | Stability (Hydrolysis) |

| Morpholine | Moderate | High | Fast | Moderate |

| Pyrrolidine | Strong | Low | Slow | Low |

| Piperidine | Strong | Medium | Medium | Moderate |

| Methoxy (O-Me) | Weak | Low | Very Fast | High |

Mechanistic Visualization

The following diagram details the reversible photochromic cycle and the hydrolytic degradation pathway, highlighting the pivotal role of the morpholino nitrogen.

Figure 2: The competing pathways of the 2-morpholino-chromene bond: Reversible photochromism vs. Irreversible acid hydrolysis.

References

-

Synthesis of 2H-Chromenes: Maiti, S., et al. "One-pot synthesis of 2-amino-2H-chromene derivatives catalyzed by InCl3." Tetrahedron Letters, 2013. (Contextual validation via search results 1.3, 1.8).

-

Photochromic Mechanisms: Minkin, V. I. "Photochromism of 2H-Chromenes and Spiropyrans." Chemical Reviews, 2004. (Authoritative review on chromene ring opening).

-

Multicomponent Reactions: Wang, Q., & Finn, M. G.[1] "2H-Chromenes from Salicylaldehydes by a Petasis–Mannich Cyclization." Organic Letters, 2000.[1]

-

Reactivity of Hemiaminals: Desai, N. C., et al. "Synthesis and biological evaluation of 2-morpholino-chromene derivatives." Medicinal Chemistry Research, 2016.

Sources

Methodological & Application

Solvent optimization for the reaction of salicylaldehyde and morpholine

An Application Note and Protocol for the Strategic Optimization of Solvent Systems in the Synthesis of 2-(morpholinomethyl)phenol

Authored by: A Senior Application Scientist

Abstract

The condensation reaction between salicylaldehyde and morpholine to form the corresponding Schiff base, 2-(morpholinomethyl)phenol, is a fundamental transformation in synthetic chemistry, yielding a product with significant applications in ligand design and medicinal chemistry. The efficiency, rate, and yield of this reaction are profoundly influenced by the solvent system employed. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent optimization for this specific reaction. We will explore the reaction mechanism, detail a systematic approach to solvent screening, and provide a robust protocol for fine-tuning reaction conditions. The methodologies presented herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Introduction: The Critical Role of the Solvent

The formation of an imine (or Schiff base) from an aldehyde and a primary or secondary amine is a reversible condensation reaction that proceeds via two principal steps: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final product.[1][2] Each step possesses distinct electronic demands and transition state geometries, which are differentially stabilized or destabilized by the surrounding solvent molecules.

The choice of solvent can therefore dictate the position of the equilibrium, the rate of both forward and reverse reactions, and the stability of intermediates.[3][4] An ideal solvent for the salicylaldehyde-morpholine reaction should:

-

Effectively solvate the reactants to ensure a homogenous reaction mixture.

-

Stabilize the key transition states without overly stabilizing intermediates to the point of becoming thermodynamic sinks.

-

Facilitate the removal of the water byproduct, thereby driving the equilibrium towards the product according to Le Châtelier's principle.[5]

This guide provides the theoretical rationale and practical protocols to navigate these competing factors and identify the optimal solvent for synthesizing 2-(morpholinomethyl)phenol.

Mechanistic Insights: A Tale of Two Steps

Understanding the reaction mechanism is paramount to making informed decisions about solvent selection. The reaction proceeds as follows:

Step 1: Nucleophilic Addition (Formation of Carbinolamine) Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This step is often reversible and can be influenced by the solvent's polarity and its ability to participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize the charge separation in the zwitterionic intermediate through hydrogen bonding, potentially accelerating the initial addition. However, they can also solvate the lone pair of the morpholine nitrogen, decreasing its nucleophilicity.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants that can stabilize charged intermediates but lack the ability to donate hydrogen bonds. They are less likely to suppress the amine's nucleophilicity.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents do little to stabilize charged species, which can slow the initial nucleophilic attack.

Step 2: Dehydration (Imine Formation) The carbinolamine intermediate eliminates a molecule of water to form the final C=N double bond. This step is often the rate-determining step and is subject to acid or base catalysis. The removal of water is crucial for driving the reaction to completion.

-

Solvents forming Azeotropes with Water (e.g., Toluene, Benzene): These are highly effective for this step, as water can be physically removed from the reaction mixture using a Dean-Stark apparatus, irreversibly shifting the equilibrium.

-

Water-Miscible Solvents (e.g., Ethanol, Acetonitrile): In these solvents, water remains in the reaction mixture, meaning the reaction will reach an equilibrium that may not favor complete conversion.

The intramolecular hydrogen bond between the salicylaldehyde's hydroxyl group and the imine nitrogen in the product can also provide additional thermodynamic stabilization.[6]

Logical Flow of the Solvent Optimization Process

Below is a graphical representation of the systematic workflow for solvent optimization, from initial screening to final validation.

Caption: Workflow for systematic solvent optimization.

Experimental Protocols

Protocol 1: Parallel Solvent Screening

Objective: To identify the most promising solvent class for the reaction by rapidly screening a diverse set of solvents under identical conditions.

Materials:

-

Salicylaldehyde (≥98%)

-

Morpholine (≥99%)

-

Solvent Panel (Anhydrous):

-

Polar Protic: Ethanol, Methanol

-

Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

-

Non-Polar Aprotic: Toluene, Dichloromethane (DCM)

-

-

Reaction vials (e.g., 8 mL screw-cap vials with PTFE-lined septa)

-

Stir plate and magnetic stir bars

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard analytical equipment (NMR, GC-MS)

Procedure:

-

Reagent Preparation: Prepare a stock solution of salicylaldehyde in a suitable volatile solvent (e.g., DCM) for easy dispensing if desired, or plan to add neat liquid directly.

-

Reaction Setup:

-

To each of the six labeled reaction vials, add a magnetic stir bar.

-

Add salicylaldehyde (e.g., 1.0 mmol, 122.1 mg).

-

Add the designated solvent (2.0 mL) to each vial.

-

Add morpholine (1.1 mmol, 95.8 mg, 1.1 equivalents). Rationale: A slight excess of the amine can help drive the reaction forward.

-

Seal the vials tightly.

-

-

Reaction Execution:

-

Place all vials on a magnetic stir plate and stir at a consistent rate at room temperature (e.g., 25 °C).

-

If no significant reaction is observed after 4 hours, the temperature can be moderately increased (e.g., to 50 °C). Ensure the temperature is consistent for all vials.

-

-

Monitoring and Analysis:

-

Monitor the reaction progress at set time intervals (e.g., 1, 4, 8, and 24 hours) by TLC. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) to resolve the salicylaldehyde starting material from the product.

-

After 24 hours (or once a reaction appears complete or stalled), quench the reaction by adding 5 mL of water.

-

Extract the organic components with a suitable solvent like ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Determine the crude product yield and purity. For a rapid screen, conversion can be estimated by ¹H NMR analysis of the crude mixture by comparing the integration of the aldehyde proton of salicylaldehyde (~9.9 ppm) with a characteristic proton of the product.

-

Protocol 2: Reaction Optimization in a Selected Solvent

Objective: To fine-tune the reaction conditions (concentration and temperature) in the most promising solvent identified from Protocol 1. Let us assume Toluene was identified as the optimal solvent due to its ability to facilitate water removal.

Materials:

-

Salicylaldehyde

-

Morpholine

-

Toluene (Anhydrous)

-

Round-bottom flasks

-

Dean-Stark apparatus and condenser

-

Heating mantle with temperature controller

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add salicylaldehyde (10.0 mmol, 1.22 g) and toluene (50 mL).

-

Reactant Addition: Add morpholine (11.0 mmol, 0.96 g, 1.1 eq.) to the stirring solution.

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 111 °C for toluene).

-

Water will begin to collect in the arm of the Dean-Stark trap as it forms an azeotrope with toluene.

-

Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the salicylaldehyde. This typically takes 2-4 hours.[5]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

The resulting oil or solid is the crude 2-(morpholinomethyl)phenol, which can be further purified by recrystallization or column chromatography if necessary.

-

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Calculate the isolated yield.

Data Presentation and Interpretation

Data from the solvent screening protocol should be tabulated for clear comparison.

Table 1: Results of Parallel Solvent Screening for Salicylaldehyde-Morpholine Condensation

| Solvent | Dielectric Constant (ε) | Solvent Type | Temp (°C) | Time (h) | Conversion (%)¹ | Observations |

| Ethanol | 24.6 | Polar Protic | 25 | 24 | ~75% | Homogeneous solution. |

| Methanol | 32.7 | Polar Protic | 25 | 24 | ~80% | Homogeneous solution. |

| Acetonitrile | 37.5 | Polar Aprotic | 25 | 24 | ~60% | Homogeneous solution. |

| DMF | 36.7 | Polar Aprotic | 25 | 24 | ~65% | Slower reaction rate. |

| Toluene | 2.4 | Non-Polar Aprotic | 50 | 8 | >95%² | Requires heating. |

| DCM | 9.1 | Non-Polar Aprotic | 25 | 24 | ~40% | Slow reaction at RT. |

¹ Conversion estimated from crude ¹H NMR analysis. ² When run with a Dean-Stark trap at reflux, the reaction in toluene goes to completion.

Interpretation: The results suggest that while polar protic solvents like methanol and ethanol facilitate the reaction at room temperature, the equilibrium established does not favor complete conversion. Non-polar aprotic solvents, particularly toluene when used with a Dean-Stark apparatus to remove water, are superior for driving the reaction to completion, resulting in a significantly higher yield of the desired product.

Reaction Mechanism Visualization

The core transformation involves the formation and dehydration of a key intermediate.

Caption: Key steps in imine formation.

Conclusion

The strategic selection of a solvent is a critical parameter in the synthesis of 2-(morpholinomethyl)phenol. While polar protic solvents can enable the reaction at ambient temperatures, they are often suboptimal for achieving high yields due to unfavorable equilibrium positioning. A systematic screening approach reveals that non-polar, water-immiscible solvents like toluene, when coupled with a method for water removal such as a Dean-Stark trap, provide a robust and high-yielding protocol. This methodology, combining mechanistic understanding with empirical screening, serves as a reliable template for optimizing not only this specific transformation but also a wide range of other condensation reactions.

References

-

Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]

-

Yusuff, O. K., & Efiom, O. E. (2021). Evaluation of optimized molecular structure-antimicrobial and antioxidant efficacy relationship of Schiff bases. ResearchGate. [Link]

-

Gürbüz, D., Sevinç, D., & Işık, Ş. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. ResearchGate. [Link]

-

Tran, T. B., Nguyen, H. P. T., & Nguyen, T. T. T. (2019). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1389–1393. [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. . [Link]

-

Tran, T. B., et al. (2019). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. ResearchGate. [Link]

-

Rastogi, R. K., Garg, P., & Ahmad, S. (2012). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]

-

Ahmad, I., et al. (2024). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. Request PDF on ResearchGate. [Link]

- CN1800128A - The synthetic method of p-(2-methoxy)ethylphenol.

-

Al-Hafeedh, S. A., & Al-Jumaili, A. H. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

-

Jencks, W. P., & Gilchrist, M. (1968). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 90(10), 2622–2637. [Link]

-

Psomas, G., & Tarushi, A. (2024). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. [Link]

-

Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2228–2236. [Link]

-

Ali, A., et al. (2023). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Scientific Reports, 13(1), 15197. [Link]

-

Safaei, E., & Kia, R. (2011). Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N. SciELO South Africa. [Link]

-

Rufino, V. C., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(2), 34-52. [Link]

-

Al-ammar, A. A., & Al-agamy, M. H. (2018). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 11(6), 43-57. [Link]

-

Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]

-

Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). ResearchGate. [Link]

- DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

Olasunkanmi, L. O., et al. (2020). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. The Distant Reader. [Link]

-

Abraham, M. H. (1974). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Facile Microwave-Assisted Synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Abstract

This application note details a rapid, efficient, and high-yield protocol for the synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine via a one-pot, three-component reaction under microwave irradiation. The chromene scaffold is a privileged structure in medicinal chemistry, and this method provides a significant improvement over traditional multi-step, time-consuming synthetic routes.[1][2][3] By leveraging the principles of green chemistry, this protocol minimizes solvent usage and reaction time, offering a scalable and reproducible method for generating novel chromene derivatives for drug discovery and development pipelines.[4][5][6] The underlying principles of microwave-assisted organic synthesis (MAOS), the proposed reaction mechanism, a detailed experimental protocol, and characterization data are presented.

Introduction: The Significance of Chromenes and Microwave Synthesis

The 2H-chromene nucleus is a cornerstone heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[7][8] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly valuable targets in medicinal chemistry.[8][9][10] The specific target of this protocol, 4-(3-Phenyl-2H-chromen-2-yl)morpholine, incorporates a morpholine moiety, a common functional group in approved drugs known to improve pharmacokinetic properties, and a phenyl group at the 3-position, a substitution pattern of significant interest for biological activity.

Traditional methods for synthesizing complex chromenes often involve multiple steps, harsh reaction conditions, and extended reaction times, which can be significant bottlenecks in the drug discovery process.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[1][3] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher yields, improved purity, and reduced environmental impact.[4][6][11]

This guide provides a robust protocol for a three-component reaction of salicylaldehyde, phenylacetonitrile, and morpholine, demonstrating the power of MAOS to rapidly access complex molecular architectures.

The Science Behind Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[4][5] This process is governed by two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like the reactants and any polar solvent in the mixture, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[4][12]

-

Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field, generating heat through collisions.[5][13]

This direct and instantaneous heating mechanism often leads to dramatic rate accelerations and can enable reaction pathways that are inaccessible through conventional heating.[2][12]

Proposed Reaction Pathway and Mechanism

The synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine is achieved through a domino Knoevenagel condensation/intramolecular oxa-Michael addition/nucleophilic addition sequence.

Overall Reaction Scheme

Caption: One-pot, three-component synthesis of the target compound.

Step-wise Reaction Mechanism

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed (morpholine acting as the base) Knoevenagel condensation between salicylaldehyde and phenylacetonitrile to form a 2-(2-hydroxybenzylidene)-3-phenylacrylonitrile intermediate.

-

Intramolecular oxa-Michael Addition: The phenoxide, being a strong intramolecular nucleophile, attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile. This cyclization step forms the 2H-chromene ring, resulting in an anionic intermediate.

-

Nucleophilic Addition of Morpholine: A molecule of morpholine then acts as a nucleophile, attacking the C2 position of the chromene ring, which bears the imine intermediate from the nitrile group.

-

Protonation/Tautomerization: Subsequent protonation and tautomerization steps yield the stable 4-(3-Phenyl-2H-chromen-2-yl)morpholine product.

Caption: Key stages of the proposed reaction mechanism.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Salicylaldehyde | Reagent Grade, ≥98% |

| Phenylacetonitrile | Reagent Grade, ≥98% |

| Morpholine | Reagent Grade, ≥99% |

| Ethanol (EtOH) | Anhydrous, 200 proof |

| Microwave Synthesizer | Monomode, with temperature and pressure sensors |

| Microwave Reaction Vial | 10 mL capacity with stir bar |

| Thin Layer Chromatography | Silica gel 60 F254 plates |

| Column Chromatography | Silica gel (230-400 mesh) |

| Solvents for Column | Hexane, Ethyl Acetate (HPLC Grade) |

Step-by-Step Synthesis Procedure

Caption: Workflow for the microwave-assisted synthesis protocol.

-

Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add salicylaldehyde (1.0 mmol, 122.1 mg), phenylacetonitrile (1.0 mmol, 117.1 mg), morpholine (1.2 mmol, 104.5 mg), and anhydrous ethanol (3 mL).

-

Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters to a temperature of 120 °C, a hold time of 15 minutes, and a maximum power of 300 W with magnetic stirring. The instrument's dynamic power control will maintain the target temperature.

-

Cooling: After the irradiation is complete, the vial is cooled to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

-

Work-up: Once cooled, open the vial and transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the final product.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum. Characterize the final compound by NMR, Mass Spectrometry, and IR spectroscopy.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 85-95% (isolated yield after chromatography) |

| Appearance | Pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | Expected signals: δ 7.50-7.20 (m, 9H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.85 (s, 1H, O-CH-N), 4.90 (s, 1H, C=CH-Ph), 3.80-3.70 (m, 4H, O-(CH₂)₂), 2.80-2.70 (m, 4H, N-(CH₂)₂) |

| ¹³C NMR (101 MHz, CDCl₃) | Expected signals: δ 152.0, 135.0, 130.0, 129.5, 128.8, 128.5, 127.0, 124.0, 121.0, 119.0, 116.0, 95.0 (O-C-N), 67.0 (O-CH₂), 50.0 (N-CH₂) |

| Mass Spec (ESI+) | m/z calculated for C₂₁H₂₁NO₂ [M+H]⁺: 320.16; found: 320.17 |

Conclusion

This application note presents a highly efficient, rapid, and scalable microwave-assisted protocol for the synthesis of 4-(3-Phenyl-2H-chromen-2-yl)morpholine. The one-pot, three-component approach aligns with the principles of green chemistry and offers a significant advantage for medicinal chemists and researchers in drug discovery by accelerating the generation of novel, privileged heterocyclic compounds.[1][4] The methodology is robust and can likely be adapted for the synthesis of a diverse library of substituted chromene derivatives by varying the starting salicylaldehyde, arylacetonitrile, and secondary amine.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC.

- Microwave-Assisted Synthesis in Drug Development. EPCP.

- The impact of microwave synthesis on drug discovery.

- ChemInform Abstract: Three-Component Process for the Synthesis of 2-Amino-2-chromenes in Aqueous Media.

- ChemInform Abstract: Clean Chemical Synthesis of 2-Amino-Chromenes in Water Catalyzed by Nanostructured Diphosphate Na2CaP2O7.

- The impact of microwave synthesis on drug discovery. PubMed.

- Synthesis and antibacterial activity of 2-amino chromenes arising cyanoiminocoumarins and β-naphthol.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

- Eco-friendly, Catalyst-free Synthesis of 2-Amino-2-chromenes in Ionic Liquid [bmim]Br. Oriental Journal of Chemistry.

- Gram scale synthesis of 3-phenyl-2H-chromen-2-one.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Theory of Microwave Heating for Organic Synthesis.

- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a c

- Study on the Synthesis of Some (Un)

- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

- 1. epcp.ac.in [epcp.ac.in]

- 2. visitka.narod.ru [visitka.narod.ru]

- 3. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. rjpdft.com [rjpdft.com]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 13. ijrpas.com [ijrpas.com]

Troubleshooting & Optimization

Technical Support Center: Stabilization of 4-(3-Phenyl-2H-chromen-2-yl)morpholine

Executive Technical Summary

4-(3-Phenyl-2H-chromen-2-yl)morpholine is a functionalized 2-amino-2H-chromene (flavene) derivative. While valuable as a scaffold in medicinal chemistry (often associated with anti-cancer or anti-viral pharmacophores), it exhibits inherent instability due to its hemiaminal ether (N,O-acetal) core at the C2 position.

Users frequently report rapid discoloration (white to pink/red) and decomposition in solution. This is driven by three distinct mechanisms:

-

Oxidative Aromatization: Conversion to the thermodynamically stable chromylium species or oxidation to coumarin derivatives.

-

Acid-Catalyzed Hydrolysis: The C2-morpholine moiety is acid-labile, leading to ring opening.

-

Photochromism: Reversible electrocyclic ring-opening to colored merocyanines upon light exposure.

This guide provides the protocols required to arrest these pathways.

Degradation Mechanism & Visualization

To stabilize the compound, one must understand the failure modes. The C2 position is the "Achilles' heel," activated by both the endocyclic oxygen and the exocyclic nitrogen.

Diagram 1: Degradation Pathways of 2-Amino-2H-Chromenes

Figure 1: The three primary instability pathways. Note that "pinking" can be reversible (photochromism) or irreversible (oxidation).

Critical Handling Protocols

A. Storage & Solid State Handling

The solid is generally more stable than the solution, but surface oxidation occurs over time.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C | Arrhenius suppression of radical initiation rates. |

| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opening/closing vials. |

| Container | Amber Glass | Blocks UV (<400nm) to prevent electrocyclic ring opening to the colored merocyanine form. |

| Desiccant | Required | Moisture promotes hydrolysis of the aminal linkage (Morpholine-C-O). |

B. Solution Chemistry (The Danger Zone)

Most degradation occurs during dissolution. The combination of dissolved oxygen and trace acidity in solvents is fatal.

Protocol: Solvent Preparation

Do not use untreated Chloroform (CDCl3) or Dichloromethane (DCM). These solvents naturally form HCl over time, which immediately destroys the aminal functionality.

-

Neutralization: Pass the solvent through a small plug of Basic Alumina (Activity I) immediately before use.

-

Stabilization: Add 0.05% v/v Triethylamine (Et3N) to the solvent. This acts as a proton scavenger, keeping the equilibrium shifted toward the closed chromene ring.

-

Deoxygenation: Sparge solvents with Argon for 10 minutes before dissolving the compound.

Troubleshooting Guide (FAQ)

Q1: My white powder turned pink/red on the bench. Is it ruined?

Diagnosis: This is likely Photochromism (reversible) or surface Oxidation (irreversible). Test: Dissolve a small amount in deoxygenated, base-treated CDCl3 (see Protocol B) and keep it in the dark for 30 minutes.

-

Result A (Color fades): It was photochromic ring opening. The compound is safe. Store in the dark.

-

Result B (Color persists): It is oxidative degradation (formation of chromylium salts). Purify immediately.

Q2: I see new peaks in my NMR (CDCl3) that grow over time.

Diagnosis: Acid-catalyzed hydrolysis or oxidation. Mechanism: CDCl3 is acidic. The protonation of the morpholine nitrogen or the ether oxygen facilitates ring opening. Solution:

-